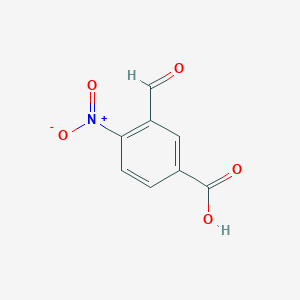

3-Formyl-4-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO5/c10-4-6-3-5(8(11)12)1-2-7(6)9(13)14/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTXSDMRZNPVKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Formyl 4 Nitrobenzoic Acid and Its Key Precursors

Direct Synthetic Routes to 3-Formyl-4-nitrobenzoic Acid

The direct synthesis of this compound can be approached through various chemical transformations, primarily involving the modification of substituted benzene (B151609) rings.

Strategies Involving Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental strategy for introducing functional groups onto an aromatic ring. In the context of this compound, this could theoretically involve the nitration of 3-formylbenzoic acid or the formylation of 4-nitrobenzoic acid.

The nitration of benzoic acid using a mixture of concentrated nitric acid and sulfuric acid is a well-established reaction. The carboxyl group is a deactivating, meta-directing group, leading to the formation of 3-nitrobenzoic acid as the major product. truman.edudoubtnut.com However, the subsequent introduction of a formyl group at the 3-position of 4-nitrobenzoic acid via direct electrophilic formylation methods like the Vilsmeier-Haack or Gattermann-Koch reactions is challenging. This is because the nitro group is strongly deactivating, making the aromatic ring electron-deficient and less susceptible to electrophilic attack. wikipedia.orgdalalinstitute.comrutgers.edu Such reactions typically require electron-rich aromatic substrates for successful formylation. wikipedia.orgorganic-chemistry.orgambeed.com

An alternative approach involves vicarious nucleophilic substitution (VNS) of hydrogen. This method is suitable for introducing a formyl group precursor to electron-deficient nitroarenes. For instance, nitroarenes can react with tris(benzotriazol-1-yl)methane, which, after hydrolysis, yields the corresponding p-nitroarylaldehydes with high regioselectivity for the para position. organic-chemistry.org

Oxidative Transformations of Precursor Methyl Groups

A prevalent and effective method for synthesizing this compound involves the selective oxidation of the methyl group of 3-methyl-4-nitrobenzoic acid. The synthesis of this precursor is itself a critical step, often starting from 2,4-dimethylnitrobenzene.

One documented method involves the oxidation of 2,4-dimethylnitrobenzene with potassium permanganate (B83412) under heterogeneous conditions, facilitated by a phase transfer catalyst like tetrabutyl ammonium (B1175870) bromide (TBAB). This approach selectively oxidizes one of the two methyl groups. In a specific experiment conducted at 95 °C for 1 hour, a 41% yield of 3-methyl-4-nitrobenzoic acid was achieved. researchgate.net Without the phase transfer catalyst, the reaction tends to proceed to the dicarboxylic acid, 4-nitro-1,3-benzenedicarboxylic acid. researchgate.net Another method utilizes dilute nitric acid as the oxidant to convert 2,4-dimethylnitrobenzene into 3-methyl-4-nitrobenzoic acid, which is presented as a method to improve safety and reduce costs. patsnap.comgoogle.com

Once 3-methyl-4-nitrobenzoic acid is obtained, the next step is the oxidation of the remaining methyl group to an aldehyde. Various oxidizing agents can be employed for this benzylic oxidation.

| Precursor | Oxidizing Agent | Catalyst/Conditions | Product | Yield |

| 2,4-Dimethylnitrobenzene | Potassium Permanganate | Tetrabutyl Ammonium Bromide (PTC), 95°C | 3-Methyl-4-nitrobenzoic acid | 41% researchgate.net |

| 2,4-Dimethylnitrobenzene | Dilute Nitric Acid | Reaction Kettle | 3-Methyl-4-nitrobenzoic acid | - |

| 3-Methyl-4-nitrobenzoic acid | Various | - | This compound | - |

Carboxylation and Formylation Approaches on Aromatic Systems

Direct carboxylation of nitro-aromatic compounds or formylation of nitrobenzoic acids presents significant synthetic hurdles. As mentioned, direct formylation of 4-nitrobenzoic acid via classical electrophilic substitution is generally ineffective due to the deactivating nature of the nitro group. rutgers.edu

Similarly, the direct carboxylation of 2-nitrobenzaldehyde (B1664092) to yield this compound is not a standard or straightforward transformation. While methods exist for the oxidation of aldehydes to carboxylic acids, the regioselective introduction of a carboxyl group onto a pre-existing nitrobenzaldehyde framework at a specific position is synthetically complex. Indirect routes, such as those starting with cinnamaldehyde (B126680) derivatives, are often employed for the synthesis of nitrobenzaldehydes themselves. wikipedia.org

Synthesis of Methyl 3-Formyl-4-nitrobenzoate and Related Esters

The ester derivative, methyl 3-formyl-4-nitrobenzoate, is a valuable compound in its own right, often used in the synthesis of more complex molecules like PARP inhibitors. chemicalbook.com

Esterification Reactions of this compound

The most direct route to methyl 3-formyl-4-nitrobenzoate is the esterification of its corresponding carboxylic acid. This can be readily achieved through standard acid-catalyzed esterification (Fischer esterification) using methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. This reaction is a common and efficient method for converting carboxylic acids to their methyl esters. truman.edu

| Starting Material | Reagent | Catalyst | Product |

| This compound | Methanol | H₂SO₄ (catalytic) | Methyl 3-formyl-4-nitrobenzoate |

Targeted Synthetic Pathways for Ester Derivatives

An alternative and often preferred strategy involves preparing the ester at an earlier stage and then performing the key chemical transformations. This can circumvent potential side reactions or solubility issues associated with the free carboxylic acid.

A key pathway starts with 3-methyl-4-nitrobenzoic acid, which is first converted to its methyl ester, methyl 3-methyl-4-nitrobenzoate. chemicalbook.com This esterification can be accomplished using methanol with a catalyst like thionyl chloride. chemicalbook.com

The subsequent and crucial step is the selective oxidation of the methyl group on methyl 3-methyl-4-nitrobenzoate. A patented method describes a two-step process:

Chlorination: The methyl group of methyl 3-methyl-2-nitrobenzoate is reacted with chlorine under UV light to form 3-(dichloromethyl)-2-nitrobenzoic acid methyl ester.

Hydrolysis: The resulting dichloromethyl intermediate is then hydrolyzed in the presence of a zinc chloride catalyst and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to yield methyl 3-formyl-2-nitrobenzoate. google.com

Another approach involves reacting methyl 3-methyl-4-nitro-benzoate with N,N-dimethylformamide dimethyl acetal (B89532) at high temperatures (140°C), followed by treatment with a sodium periodate (B1199274) solution to yield the desired aldehyde, methyl 3-formyl-4-nitrobenzoate. ambeed.com

| Precursor | Reagents | Key Intermediate | Product |

| Methyl 3-methyl-2-nitrobenzoate | 1. Cl₂, UV light2. H₂O, ZnCl₂, PTC | 3-(Dichloromethyl)-2-nitrobenzoic acid methyl ester | Methyl 3-formyl-2-nitrobenzoate google.com |

| Methyl 3-methyl-4-nitrobenzoate | 1. N,N-dimethylformamide dimethyl acetal2. NaIO₄, H₂O, THF | - | Methyl 3-formyl-4-nitrobenzoate ambeed.com |

Derivatization from Related Nitrobenzoic Acid Scaffolds

The creation of this compound often begins with precursors that already contain either the nitro or the carboxyl group on the benzene ring. The subsequent introduction and modification of other substituents are dictated by the directing effects of the existing groups and the regioselectivity of the chosen reactions.

Nitration Strategies on Substituted Benzoic Acids

The introduction of a nitro (-NO₂) group onto a substituted benzoic acid is a cornerstone of synthesizing many nitrobenzoic acid derivatives. This electrophilic aromatic substitution reaction is heavily influenced by the electronic properties of the substituents already present on the aromatic ring.

The carboxyl group (-COOH) is a deactivating, meta-directing group. libretexts.orguci.edu This means that when benzoic acid itself is nitrated, the incoming nitro group is primarily directed to the 3-position (meta), yielding 3-nitrobenzoic acid. However, to synthesize this compound, the substituents are ortho and para to each other, implying that direct nitration of 3-formylbenzoic acid is not a straightforward primary route. In the case of 3-formylbenzoic acid, both the formyl (-CHO) and carboxyl groups are meta-directors, which would direct nitration to the 5-position. libretexts.orguci.edu

A more viable strategy involves starting with a precursor where the directing effects align favorably. For instance, nitrating a precursor like 3-methylbenzoic acid (m-toluic acid) would be complex as the methyl group (an ortho, para-director) and the carboxyl group (a meta-director) would lead to a mixture of isomers. chemicalbook.com A more effective approach is the nitration of a compound where the desired regiochemistry can be more predictably controlled. For example, the nitration of 4-nitrotoluene (B166481) is a key step in the production of 4-nitrobenzoic acid, where the methyl group is subsequently oxidized. wikipedia.org Similarly, a precursor such as 3-methyl-4-nitrotoluene could potentially be oxidized to form the target molecule, although selective oxidation of one methyl group in the presence of others can be challenging. google.compatsnap.compatsnap.com

The conditions for nitration reactions are critical for controlling regioselectivity and preventing unwanted side reactions like poly-nitration. A typical nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). savemyexams.com The temperature is often kept low (e.g., 0-40°C) to manage the reaction's exothermicity and improve selectivity.

| Starting Material | Nitrating Agent | Key Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Benzoic Acid | HNO₃/H₂SO₄ | Cold conditions | 3-Nitrobenzoic acid | |

| 2-Chloro-5-(hydroxymethyl)benzoic acid | HNO₃/H₂SO₄ | 30-40°C | 2-Chloro-5-(hydroxymethyl)-3-nitrobenzoic acid | |

| 3-Fluoro-2-substituted Benzoic Acids | Not specified | Not specified | 3-Fluoro-2-substituted-6-nitro benzoic acids | researchgate.net |

| 4-Nitrotoluene | Oxygen or Dichromate | Oxidation following nitration | 4-Nitrobenzoic acid | wikipedia.org |

Regioselective Functionalization Approaches

Achieving the specific 1,3,4-substitution pattern of this compound requires careful regioselective control. This is often accomplished through a multi-step synthesis that introduces or modifies functional groups in a specific order.

One plausible synthetic route could start from 3-methyl-4-nitrobenzoic acid . This precursor has the correct substitution pattern, and the challenge lies in the selective oxidation of the methyl group to a formyl group. Various methods exist for the synthesis of 3-methyl-4-nitrobenzoic acid, such as the oxidation of 2,4-dimethylnitrobenzene. google.compatsnap.compatsnap.comresearchgate.net This oxidation can be achieved using agents like potassium permanganate or nitric acid, where reaction conditions can be tuned to favor the oxidation of one methyl group over the other. google.comresearchgate.net Once 3-methyl-4-nitrobenzoic acid is obtained, its methyl group can be converted to a formyl group through various oxidation methods, although this step requires careful control to avoid over-oxidation to another carboxylic acid group.

An alternative pathway could involve the functionalization of a pre-existing nitrobenzoic acid. For example, a starting material like 4-nitrobenzoic acid could undergo functionalization at the 3-position. wikipedia.org However, introducing a formyl group directly onto the ring at this position via electrophilic substitution (e.g., Friedel-Crafts formylation) is difficult due to the deactivating nature of both the nitro and carboxyl groups. uci.edu

A more practical approach could involve a nucleophilic aromatic substitution on a suitably substituted precursor, or the modification of an existing functional group. For instance, a patent describes the synthesis of 3-formyl-4-methyl nitrobenzoate, which could then be hydrolyzed to the desired carboxylic acid. google.com Another strategy could involve the conversion of a vinyl group to a formyl group via ozonolysis or other oxidative cleavage methods, as seen in the synthesis of 2,3,4-trifluoro-5-formylbenzoic acid from a vinyl precursor. google.com

| Precursor | Reagents/Reaction | Intermediate/Product | Significance | Reference |

|---|---|---|---|---|

| 2,4-Dimethylnitrobenzene | Potassium permanganate, Phase transfer catalyst | 3-Methyl-4-nitrobenzoic acid | Selective oxidation of one methyl group. | researchgate.net |

| 2,4-Dimethylnitrobenzene | Dilute Nitric Acid | 3-Methyl-4-nitrobenzoic acid | Controlled oxidation to the carboxylic acid. | google.compatsnap.com |

| 3-Formylbenzoic acid | Piperidine (B6355638), NaBH₃CN | 3-(Piperidin-1-ylmethyl)benzoic acid | Reductive amination of a formyl group. | |

| 2,3,4-Trifluorobenzoic acid | Iodinating/Brominating agent, Oxidizing agent | 2,3,4-Trifluoro-5-(iodo or bromo)benzoic acid | Highly regioselective halogenation. | google.com |

Mechanistic Investigations of Synthetic Pathways

The synthetic routes to this compound are underpinned by fundamental reaction mechanisms, primarily electrophilic aromatic substitution.

The nitration of a benzene ring proceeds through a two-step mechanism. msu.edumasterorganicchemistry.com

Generation of the Electrophile : In the presence of a strong acid like sulfuric acid, nitric acid is protonated and loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

Electrophilic Attack and Rearomatization : The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion. msu.edu This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In the final, fast step, a base (often HSO₄⁻ or water) removes a proton from the carbon bearing the new nitro group, restoring the aromatic system. msu.edumasterorganicchemistry.com

The regioselectivity of this substitution is governed by the electronic effects of the substituents already on the ring. libretexts.org Electron-donating groups stabilize the carbocation intermediate when the attack is at the ortho or para positions, making them ortho, para-directors. Conversely, electron-withdrawing groups like -COOH and -CHO destabilize the intermediate, particularly when the positive charge is adjacent to them (ortho/para attack). This makes meta attack more favorable, hence they are meta-directors. libretexts.orguci.edu

Mechanisms for other key transformations, such as the oxidation of a methyl group to a formyl or carboxyl group, typically involve radical pathways or the formation of metal-oxo species, depending on the oxidant used (e.g., KMnO₄, CrO₃, or catalytic air oxidation). libretexts.org For instance, oxidation with permanganate involves the attack of the oxidant on a C-H bond of the alkyl side-chain. libretexts.org Achieving partial oxidation to an aldehyde without proceeding to the carboxylic acid requires the use of milder, more selective oxidizing agents or specific reaction conditions.

Chemical Reactivity and Transformation Pathways of 3 Formyl 4 Nitrobenzoic Acid

Reactions Involving the Formyl Group

The aldehyde (formyl) functionality in 3-formyl-4-nitrobenzoic acid is a versatile center for chemical transformations, including oxidation, condensation, addition, and reduction reactions. The reactivity of the formyl group is significantly influenced by the electronic effects of the nitro and carboxyl groups on the aromatic ring.

Carbonyl Reactivity: Oxidation to Carboxylic Acid Functionality

The formyl group of this compound can be readily oxidized to a second carboxylic acid group, yielding 4-nitro-1,3-benzenedicarboxylic acid. This transformation is a common reaction for aromatic aldehydes and can be achieved using a variety of oxidizing agents. britannica.com Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are effective for this purpose. google.com For instance, the oxidation of a similar compound, p-nitrotoluene, to p-nitrobenzoic acid is efficiently carried out using sodium dichromate in sulfuric acid. The conditions for the oxidation of this compound would be expected to be similar. Given the presence of the electron-withdrawing nitro and carboxylic acid groups, the aldehyde is activated towards oxidation. Milder, more selective methods, such as those employing silver oxide (Ag₂O) or oxygen with a suitable catalyst, could also be employed. chemicalbook.com The resulting dicarboxylic acid is a valuable intermediate in the synthesis of various other compounds.

Table 1: Expected Oxidation of the Formyl Group

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | Potassium permanganate (KMnO₄) | 4-Nitro-1,3-benzenedicarboxylic acid |

| This compound | Chromic acid (H₂CrO₄) | 4-Nitro-1,3-benzenedicarboxylic acid |

| This compound | Silver oxide (Ag₂O) | 4-Nitro-1,3-benzenedicarboxylic acid |

Condensation and Addition Reactions

The electrophilic carbon of the formyl group is susceptible to nucleophilic attack, leading to a variety of condensation and addition reactions. These reactions are fundamental in carbon-carbon bond formation and the synthesis of more complex molecules.

Knoevenagel Condensation: this compound can undergo Knoevenagel condensation with compounds containing active methylene (B1212753) groups, such as malonic esters, cyanoacetates, or malononitrile. sigmaaldrich.comsciensage.info This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine salt, and results in the formation of an α,β-unsaturated product. sigmaaldrich.comorganic-chemistry.org The electron-withdrawing nature of the nitro and carboxyl groups on the aromatic ring enhances the electrophilicity of the formyl carbon, facilitating this condensation.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the formyl group into an alkene. masterorganicchemistry.com This reaction involves the treatment of this compound with a phosphorus ylide (a Wittig reagent), which is typically prepared from an alkyl halide and triphenylphosphine. masterorganicchemistry.comcommonorganicchemistry.com The reaction is highly versatile, allowing for the introduction of a wide range of substituents at the newly formed double bond. The specific stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide and the reaction conditions. scirp.org

Table 2: Examples of Condensation and Addition Reactions

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Knoevenagel Condensation | Diethyl malonate | 2-(2-Carboxy-4-nitrobenzylidene)malonic acid diethyl ester |

| Wittig Reaction | Methyltriphenylphosphonium bromide | 3-(Vinyl)-4-nitrobenzoic acid |

Reductive Transformations of the Aldehyde Moiety

The formyl group can be reduced to a primary alcohol (a hydroxymethyl group) using various reducing agents. britannica.com Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org Sodium borohydride is a milder and more selective reagent that is expected to reduce the aldehyde group without affecting the carboxylic acid or the nitro group under standard conditions. masterorganicchemistry.commoriroku.co.jp This chemoselectivity is advantageous when the selective reduction of the aldehyde is desired. Lithium aluminum hydride, being a much stronger reducing agent, would likely reduce both the formyl and the carboxylic acid groups. libretexts.org Catalytic hydrogenation using H₂ gas with a metal catalyst such as palladium, platinum, or nickel can also be employed to reduce the aldehyde. britannica.com

Stereochemical Control in Formyl Group Transformations

Achieving stereochemical control in reactions involving the formyl group, such as nucleophilic additions, is a significant area of synthetic organic chemistry. While specific examples for this compound are not extensively documented, general principles of asymmetric synthesis can be applied. The use of chiral auxiliaries, which are temporarily attached to the molecule, can direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comtcichemicals.com For instance, a chiral auxiliary could be attached to the carboxylic acid group, and its steric influence could direct the approach of a nucleophile to the formyl group, leading to the preferential formation of one enantiomer of the resulting alcohol. sioc-journal.cn

Alternatively, asymmetric catalysis can be employed, where a chiral catalyst promotes the formation of one enantiomer over the other. mdpi.com Chiral catalysts can be used in small amounts to generate large quantities of an enantiomerically enriched product. For example, the asymmetric reduction of the formyl group could be achieved using a chiral reducing agent or a chiral catalyst in a hydrogenation reaction.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group of this compound is a key site for derivatization, most commonly through esterification and amidation reactions. These transformations are essential for modifying the properties of the molecule and for its incorporation into larger structures.

Esterification and Amidation Reactions

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. organic-chemistry.org Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. organic-chemistry.org Alternatively, the carboxylic acid can be activated, for example, by converting it to an acid chloride, which then reacts readily with an alcohol to form the ester. The esterification of 4-nitrobenzoic acid with various alcohols has been well-documented, and similar conditions would be applicable to this compound. researchgate.netscirp.org

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. The direct reaction of a carboxylic acid and an amine requires high temperatures to drive off the water formed. libretexts.org More commonly, the carboxylic acid is first activated using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or a uronium-based reagent like TBTU, which facilitates amide bond formation under milder conditions. acs.orgorgsyn.org The reactivity in amidation reactions can be influenced by the electronic nature of the carboxylic acid. ucl.ac.ukcore.ac.uk For instance, the amidation of 4-nitrobenzoic acid has been studied with various catalytic systems. orgsyn.org

Table 3: Typical Esterification and Amidation Reactions

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Esterification | Methanol (B129727), H₂SO₄ | Methyl 3-formyl-4-nitrobenzoate |

| Amidation | Benzylamine, DCC | N-Benzyl-3-formyl-4-nitrobenzamide |

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). The decarboxylation of aromatic carboxylic acids like benzoic acid does not typically occur with simple heating alone and often requires harsh conditions or specific catalytic systems. The rate of decarboxylation is influenced by the stability of the carbanion intermediate formed upon CO₂ loss.

While specific studies on the decarboxylation of this compound are not prevalent in the reviewed literature, the reaction's feasibility can be inferred from general principles. The presence of electron-withdrawing groups, such as the nitro and formyl groups on the aromatic ring, can stabilize the negative charge of the intermediate carbanion that would form at the C1 position, potentially facilitating decarboxylation compared to unsubstituted benzoic acid. doubtnut.com However, the reaction generally requires high temperatures or the use of catalysts like copper.

Table 1: General Conditions for Aromatic Decarboxylation

| Method | Reagents/Conditions | Description |

|---|---|---|

| Catalytic Decarboxylation | Copper catalyst, Quinoline, Heat | A common method for decarboxylating aromatic acids, especially those with electron-withdrawing groups. |

| Oxidative Decarboxylation | Copper-catalyzed, O₂ | A one-pot protocol that can convert certain aromatic acids into carbonyl compounds via decarboxylation and C-H oxidation. organic-chemistry.org |

| Reductive Decarboxylation | Not typically applied directly | More common for aliphatic acids. |

For this compound, a potential decarboxylation product would be 2-nitro-5-nitrosobenzaldehyde, though this pathway is speculative without direct experimental evidence.

Anhydride and Acyl Halide Formation

The carboxylic acid functional group can be readily converted into more reactive derivatives such as acid anhydrides and acyl halides. These transformations are standard in organic synthesis.

Anhydride Formation: Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules, often by heating with a strong dehydrating agent like phosphorus pentoxide. A more common laboratory method involves reacting the carboxylate salt with an acyl chloride. For this compound, it could react with a suitable acyl chloride to form a mixed anhydride. Modern methods may use various aromatic carboxylic anhydrides as dehydrating reagents to facilitate the condensation of free carboxylic acids. tcichemicals.com

Acyl Halide Formation: Acyl halides, particularly acyl chlorides, are synthesized by treating the carboxylic acid with a halogenating agent. uomustansiriyah.edu.iq Thionyl chloride (SOCl₂) is a common reagent for this purpose, converting the carboxylic acid into the corresponding acyl chloride with the formation of gaseous byproducts (SO₂ and HCl).

Table 2: Reagents for Acyl Halide and Anhydride Synthesis

| Derivative | Reagent | General Reaction |

|---|---|---|

| Acyl Chloride | Thionyl Chloride (SOCl₂) | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl |

| Acyl Bromide | Phosphorus Tribromide (PBr₃) | 3 R-COOH + PBr₃ → 3 R-COBr + H₃PO₃ |

| Anhydride | Acetic Anhydride, Heat | 2 R-COOH + (CH₃CO)₂O ⇌ (RCO)₂O + 2 CH₃COOH |

These reactions on this compound would yield 3-formyl-4-nitrobenzoyl chloride or 3-formyl-4-nitrobenzoic anhydride, respectively. These reactive intermediates are valuable for subsequent reactions like Friedel-Crafts acylation or ester and amide formation.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amine.

Reduction to Amino and Other Nitrogen-Containing Functionalities

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com This conversion is significant because it changes a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho, para-directing amino group. masterorganicchemistry.com

A variety of reducing agents can accomplish this transformation, and the choice of reagent is crucial to ensure chemoselectivity, particularly to avoid the reduction of the aldehyde group in this compound.

Common methods include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel with hydrogen gas. commonorganicchemistry.com These conditions can sometimes also reduce an aldehyde, so careful control is necessary. Raney Nickel is often preferred when trying to avoid dehalogenation. commonorganicchemistry.com

Metal-Acid Systems: Metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (like HCl) are classic reagents for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com

Selective Reagents: Tin(II) chloride (SnCl₂) is known for its mildness and can often selectively reduce a nitro group in the presence of other reducible functionalities. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) polysulfide (the Zinin reduction) can also be used for selective reductions, especially when one of two nitro groups needs to be reduced. commonorganicchemistry.com More recently, metal-free methods using reagents like tetrahydroxydiboron (B82485) have been developed for highly chemoselective reductions. acs.org

The product of the reduction of this compound would be 3-amino-4-formylbenzoic acid .

Table 3: Common Reagents for Nitro Group Reduction

| Reagent/System | Selectivity Notes |

|---|---|

| H₂, Pd/C | Highly efficient but may also reduce aldehydes and other functional groups. commonorganicchemistry.com |

| Fe/HCl or Sn/HCl | Classic, robust method. Generally selective for nitro groups over carbonyls. |

| SnCl₂ | A mild and selective reagent, useful for molecules with sensitive groups. commonorganicchemistry.com |

| Na₂S / (NH₄)₂S | Can offer selectivity, particularly in dinitro compounds. commonorganicchemistry.com |

| B₂(OH)₄ / 4,4'-bipyridine | Modern metal-free method with high chemoselectivity for sensitive functional groups. acs.org |

Nucleophilic Aromatic Substitution Involving the Nitro Group

In nucleophilic aromatic substitution (SNAr), a nucleophile replaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. masterorganicchemistry.comchemistrysteps.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. chemistrysteps.comlibretexts.org

In the case of this compound, the nitro group at C4 acts as a powerful activating group. However, for a typical SNAr reaction to occur, a suitable leaving group (like a halogen) would need to be present at a position ortho or para to the nitro group (i.e., at C3 or C5). As the molecule stands, it lacks a conventional leaving group at these positions.

While the nitro group itself is generally a poor leaving group in SNAr reactions, its displacement is not impossible under certain conditions, though it is much less common than the displacement of halogens. More relevant is the role of the nitro group in activating the ring towards other potential substitutions. For instance, Vicarious Nucleophilic Substitution (VNS) allows for the formal substitution of hydrogen atoms ortho or para to a nitro group by certain nucleophiles. science.gov

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring towards electrophilic attack is profoundly influenced by the substituents it carries.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org The substituents on the ring determine both the rate of the reaction and the position (regioselectivity) of the new substituent.

The ring of this compound contains three substituents:

-COOH (Carboxyl group): Strongly deactivating and meta-directing.

-CHO (Formyl group): Strongly deactivating and meta-directing.

-NO₂ (Nitro group): Strongly deactivating and meta-directing. uoanbar.edu.iq

All three groups withdraw electron density from the aromatic ring, making it significantly less nucleophilic and thus highly deactivated towards electrophilic attack. uoanbar.edu.iq Reactions like nitration or halogenation would require extremely harsh conditions (e.g., high temperatures and strong acid catalysts).

The directing effects of these groups are as follows:

The -COOH group at C1 directs incoming electrophiles to C3 and C5.

The -CHO group at C3 directs incoming electrophiles to C1 and C5.

The -NO₂ group at C4 directs incoming electrophiles to C2 and C6.

Considering the available positions on the ring (C2, C5, C6):

Position C2: Is meta to the -NO₂ group but ortho to the -COOH group.

Position C5: Is meta to the -COOH group and meta to the -CHO group, but ortho to the -NO₂ group.

Position C6: Is meta to the -CHO group but ortho to the -COOH and para to the -NO₂ group.

Due to the strong deactivating nature of all three substituents, the ring is very unreactive. If a reaction were forced to occur, the outcome would be difficult to predict precisely without experimental data, as the directing effects are in conflict and the deactivation is severe. The meta-directing influence of the carboxyl and formyl groups would favor substitution at C5, while the influence of the nitro group would direct to C2 and C6. Given the combined deactivation, any electrophilic substitution on this molecule would be a challenging synthetic endeavor.

Influence of Nitro and Formyl Groups on Ring Activation/Deactivation

The reactivity of the benzene ring in this compound is significantly influenced by the electronic properties of its substituents: the formyl (-CHO), nitro (-NO2), and carboxylic acid (-COOH) groups. All three are classified as electron-withdrawing groups (EWGs), which deactivate the aromatic ring towards electrophilic aromatic substitution. wikipedia.org

This deactivation occurs through two primary mechanisms: the inductive effect and the resonance effect.

Inductive Effect: The oxygen and nitrogen atoms in the nitro, formyl, and carboxyl groups are highly electronegative. They pull electron density away from the benzene ring through the sigma bonds, reducing the ring's nucleophilicity. libretexts.org This effect makes the ring less attractive to incoming electrophiles.

Resonance Effect: The nitro, formyl, and carbonyl groups also withdraw electron density from the aromatic ring via resonance (p-π conjugation). libretexts.org The π electrons from the ring can be delocalized onto the electron-withdrawing groups, creating resonance structures with positive charges on the ortho and para positions of the ring. This delocalization further reduces the electron density of the ring, particularly at these positions. wikipedia.org

The combined inductive and resonance effects of these groups make the benzene ring of this compound strongly electron-poor and therefore, highly deactivated towards electrophilic attack. wikipedia.org Any electrophilic substitution would be directed to the meta position relative to these deactivating groups, as the meta position is comparatively less electron-deficient than the ortho and para positions. quora.comassets-servd.host

The deactivating strength of these groups generally follows the order: -NO2 > -CHO > -COOH. The nitro group is one of the strongest deactivating groups due to the formal positive charge on the nitrogen atom and the high electronegativity of the oxygen atoms. minia.edu.eg Carbonyl-containing groups like formyl and carboxyl functions are also strongly deactivating. wikipedia.org

| Group | Effect on Benzene Ring | Mechanism | Directing Effect |

| Nitro (-NO2) | Strongly Deactivating | Inductive (-I), Resonance (-M) | Meta |

| Formyl (-CHO) | Strongly Deactivating | Inductive (-I), Resonance (-M) | Meta |

| Carboxylic Acid (-COOH) | Strongly Deactivating | Inductive (-I), Resonance (-M) | Meta |

Rearrangement Reactions

While specific rearrangement reactions involving this compound are not extensively documented in the provided search results, the functional groups present suggest the potential for certain types of intramolecular rearrangements under specific conditions.

One theoretical possibility is a base-catalyzed rearrangement, such as a benzilic acid-type rearrangement, although this typically involves α-dicarbonyl compounds. msu.edu The presence of both a formyl and a carboxyl group could, under harsh basic conditions, potentially lead to complex intramolecular reactions.

Another area of rearrangement reactions in organic chemistry involves the migration of groups. For instance, the Wittig rearrangement involves a 1,2-shift, and the Stevens rearrangement involves a shift from nitrogen to carbon. msu.edu However, the applicability of these specific named reactions to this compound is not directly supported by the search results and would be speculative.

The Baeyer-Villiger oxidation is a rearrangement reaction where a ketone is converted to an ester. The mechanism involves the formation of a Criegee intermediate. beilstein-journals.org While the starting material is an aldehyde, not a ketone, it highlights a class of oxidative rearrangements that can occur in molecules with carbonyl functionalities.

It is important to note that the high degree of deactivation of the aromatic ring by the nitro and carboxyl groups might hinder some classical rearrangement reactions that require initial nucleophilic attack or the formation of electron-rich intermediates.

Catalytic Transformations and Mediated Reactions

Transition Metal-Catalyzed Processes Utilizing this compound

This compound and its derivatives can participate in various transition metal-catalyzed reactions. The nitro group, often seen as a stable spectator, can be utilized as a leaving group in certain cross-coupling reactions.

For instance, rhodium catalysts like RhCl(PPh3)3 have been used for the denitrative C-O bond formation, coupling nitroarenes with arylboronic acids. acs.org Palladium catalysts, such as Pd(acac)2/BrettPhos, have been employed in the Buchwald-Hartwig amination of nitroarenes. acs.org Furthermore, a palladium-catalyzed denitrative Sonogashira coupling between nitroarenes and terminal alkynes has been developed. acs.org These reactions demonstrate the potential to replace the nitro group with other functional groups, a powerful tool in organic synthesis.

However, the presence of multiple functional groups in this compound can lead to challenges in selectivity. In some cases, electron-withdrawing groups are essential for reactivity. For example, in rhodium-catalyzed denitrative reactions, electron-deficient nitroarenes with formyl or other electron-withdrawing groups at the ortho or para position are suitable substrates. acs.org Conversely, in other catalytic systems, strongly deactivating groups can be problematic. A study on Rh(III)-catalyzed carbene insertion noted that while various benzoic acids could be used, 4-nitrobenzoic acid was not tolerated under the reaction conditions. snnu.edu.cn

Decarboxylative cross-coupling is another significant area where transition metals are used. While not specific to this compound, the general principle involves the replacement of a carboxylic acid group with another moiety. For example, the reaction of benzotrifluoride (B45747) with 2-chloro-4-nitrobenzoic acid using a palladium catalyst resulted in a mixture of products, indicating challenges with regioselectivity. acs.org

| Catalyst System | Reaction Type | Role of Nitro/Formyl Group | Reference |

| RhCl(PPh3)3 | Denitrative C-O bond formation | Nitro group as leaving group | acs.org |

| Pd(acac)2/BrettPhos | Buchwald-Hartwig amination | Nitro group as leaving group | acs.org |

| Pd(en)(NO3)2/BrettPhos | Denitrative Sonogashira coupling | Nitro group as leaving group | acs.org |

| [Cp*RhCl2]2/CsOAc | Carbene insertion/annulation | Deactivating group, hindered reaction | snnu.edu.cn |

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has seen significant advancements. Nitrobenzoic acids, including derivatives of this compound, can be employed as co-catalysts or additives in these reactions.

For example, 4-nitrobenzoic acid has been used as an additive in organocatalytic domino sulfa-Michael/aldol reactions and in stereoselective annulations. acs.orguniroma1.it In these cases, the acidic nature of the nitrobenzoic acid likely plays a crucial role in protonating intermediates or activating the catalyst. The pKa of the acid can significantly influence the reaction rate. uniroma1.it

The formyl group itself can be the site of organocatalytic transformations. Chiral amines can react with the aldehyde to form enamines or iminium ions, which are key intermediates in many organocatalytic cycles. beilstein-journals.org This activation mode allows for a variety of asymmetric transformations, such as α-functionalization reactions. For instance, the enantioselective α-nitrogenation of aldehydes has been achieved using a chiral organocatalyst, with acidic additives sometimes enhancing the reaction. acs.org

| Organocatalyst/Additive | Reaction Type | Function | Reference |

| L-prolinethioamide / 4-nitrobenzoic acid | Stereoselective annulation | Co-catalyst | uniroma1.it |

| TMS-protected prolinol / 2-nitrobenzoic acid | Domino sulfa-Michael/aldol reaction | Additive | acs.org |

| Chiral carbamate-monoprotected cyclohexa-1,2-diamine | Enantioselective α-nitrogenation | Catalyst for aldehyde transformation | acs.org |

Cyclization and Annulation Reactions Initiated by the Formyl Group

The formyl group of this compound is a versatile handle for initiating cyclization and annulation reactions to construct more complex molecular architectures.

One common strategy involves the condensation of the aldehyde with a suitable reaction partner, followed by an intramolecular reaction. For example, the synthesis of quinolinone derivatives can be achieved through reactions involving substituted anilines. A solid-phase synthesis of 3-hydroxy-6-nitroquinolin-4(1H)-ones starts from an anthranilic acid derivative, where a related aldehyde would be a key precursor for forming the heterocyclic ring. acs.org

The formyl group can also participate in intramolecular Friedel-Crafts type reactions. While challenging due to the deactivated nature of the aromatic ring, under appropriate catalytic conditions, such cyclizations are possible. For instance, the intramolecular Friedel-Crafts cyclization of Morita-Baylis-Hillman adducts, which contain an aldehyde functionality, has been achieved using a chiral (salen)chromium(III)/BF3·OEt2 catalytic system. beilstein-journals.org

Furthermore, the formyl group can be a precursor to other reactive intermediates that then undergo cyclization. For example, conversion of the aldehyde to an oxime, followed by a transition metal-catalyzed C-H activation and coupling with an aldehyde, can lead to the formation of hydroxyisoindolinones. nih.gov

Advanced Spectroscopic and Crystallographic Analyses of 3 Formyl 4 Nitrobenzoic Acid

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These techniques are highly sensitive to the specific functional groups present and their chemical environment. For 3-Formyl-4-nitrobenzoic acid, the spectra would be dominated by contributions from the carboxylic acid, aldehyde, and nitro groups, as well as the benzene (B151609) ring.

The analysis of a related compound, 4-methyl-3-nitrobenzoic acid, using FTIR and FT-Raman spectroscopy has been conducted, with spectra recorded in the ranges of 4000–400 cm⁻¹ and 3500–50 cm⁻¹, respectively. scirp.org The vibrational modes are assigned based on their characteristic frequencies.

Key vibrational modes expected for this compound, based on analyses of similar structures, would include:

Carboxylic Acid Group: A broad O-H stretching band is anticipated in the FTIR spectrum, typically in the 2500–3300 cm⁻¹ region, due to strong intermolecular hydrogen bonding. The C=O stretching vibration of the carboxylic acid would appear in the range of 1680–1710 cm⁻¹.

Aldehyde Group: The C-H stretching of the formyl group is expected to produce a characteristic peak near 2850 cm⁻¹ and another weaker one around 2750 cm⁻¹. The C=O stretching of the aldehyde is typically found in the 1690–1740 cm⁻¹ region.

Nitro Group: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (νas NO₂) typically between 1500 and 1560 cm⁻¹ and a symmetric stretch (νs NO₂) between 1335 and 1380 cm⁻¹.

Aromatic Ring: The C-H stretching vibrations of the benzene ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1450–1600 cm⁻¹ region.

A detailed assignment of the principal vibrational modes for the related 4-methyl-3-nitrobenzoic acid provides insight into the expected frequencies for this compound. scirp.org

Table 1: Selected Vibrational Frequencies for Related Nitrobenzoic Acids

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 |

| C=O stretch | 1680-1710 | |

| Aldehyde | C-H stretch | 2850, 2750 |

| C=O stretch | 1690-1740 | |

| Nitro Group | Asymmetric NO₂ stretch | 1500-1560 |

| Symmetric NO₂ stretch | 1335-1380 | |

| Aromatic Ring | C-H stretch | >3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete structural and stereochemical assignment can be achieved.

The ¹H NMR spectrum of this compound would provide information on the electronic environment of the protons. The aromatic region would show signals for the three protons on the benzene ring. Due to the electron-withdrawing nature of the nitro, carboxylic acid, and formyl groups, these protons are expected to be deshielded and resonate at lower fields (higher ppm values). The aldehyde proton would appear as a distinct singlet at a very downfield position, typically between 9.5 and 10.5 ppm. The acidic proton of the carboxylic acid would also be a singlet, often broad, and at a very high chemical shift, generally above 10 ppm.

For a related compound, 3-hydroxy-4-methoxy-2-nitrobenzoic acid, the aromatic protons appear as doublets at approximately 7.16-7.18 ppm and 7.46-7.48 ppm, and the acidic proton as a singlet at 10.54 ppm in DMSO-d₆. google.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbons of the carboxylic acid and aldehyde groups are expected to have the highest chemical shifts, typically in the range of 165–200 ppm. The carbon atoms of the aromatic ring will have distinct signals, with the carbons directly attached to the electron-withdrawing substituents being significantly deshielded.

For the related isomers, 3-nitrobenzoic acid and 4-nitrobenzoic acid, ¹³C NMR data is available. chemicalbook.comchemicalbook.com These spectra provide a reference for the expected chemical shift ranges for the carbons in this compound. Multi-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the molecule.

For this compound, there are no chiral centers, so stereochemical assignments in the traditional sense are not applicable. However, NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of different protons, which can help in determining the preferred conformation of the formyl and carboxylic acid groups relative to the benzene ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate bond lengths, bond angles, and details about the packing of molecules in the crystal lattice.

While specific crystallographic data for this compound is not available in the searched literature, data for a closely related compound, 4-fluoro-3-nitrobenzoic acid, has been reported. researchgate.net This compound crystallizes in the monoclinic crystal system with the space group P2₁. researchgate.net The unit cell parameters were determined to be a = 3.7170(4) Å, b = 12.6475(13) Å, c = 15.5237(15) Å, β = 91.9786(16)°, and a unit cell volume of V = 729.35(13) ų. researchgate.net It is anticipated that this compound would also crystallize in a common crystal system such as monoclinic or orthorhombic. The final crystal structure would be influenced by the formation of hydrogen bonds involving the carboxylic acid group and potentially weak interactions involving the nitro and formyl groups.

Table 2: Crystallographic Data for the Related Compound 4-Fluoro-3-nitrobenzoic acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.7170(4) |

| b (Å) | 12.6475(13) |

| c (Å) | 15.5237(15) |

| β (°) | 91.9786(16) |

| V (ų) | 729.35(13) |

Data from reference researchgate.net

Molecular Conformation and Dihedral Angle Analysis

The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group, a formyl group, and a nitro group. The spatial arrangement of these functional groups relative to the aromatic ring is defined by specific dihedral angles. While direct crystallographic data for this compound is not extensively reported in the provided search results, the conformation can be inferred from analyses of structurally similar compounds.

For related nitro-substituted benzoic acids, the nitro group tends to be nearly coplanar with the benzene ring, a conformation that maximizes π-conjugation. For instance, in methyl 4-nitrobenzoate, the dihedral angle between the nitro group and the benzene ring is a mere 0.6(1)°. researchgate.net Conversely, the carboxylic acid and formyl groups, due to steric hindrance from adjacent substituents, are typically twisted out of the plane of the benzene ring. In the case of methyl 4-nitrobenzoate, the methoxycarbonyl group forms a dihedral angle of 8.8(1)° with the ring. researchgate.net For this compound, one would anticipate a similar slight rotation of the formyl and carboxylic acid groups to minimize steric strain while largely maintaining the planarity of the nitro group.

The planarity of the molecule is a balance between the conjugative effects that favor a planar structure and the steric repulsion between the ortho-substituted formyl and nitro groups, which would favor a non-planar conformation.

| Compound | Functional Group 1 | Functional Group 2 | Dihedral Angle (°) |

| Methyl 4-nitrobenzoate | Nitro Group | Benzene Ring | 0.6 |

| Methyl 4-nitrobenzoate | Methoxycarbonyl Group | Benzene Ring | 8.8 |

| 4-Butylamino-3-nitrobenzoic acid | Nitro Group | Benzene Ring | 9.15 - 9.55 |

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of this compound is stabilized by a network of intermolecular interactions, with hydrogen bonds playing a predominant role. The carboxylic acid group is a strong hydrogen bond donor (via the hydroxyl proton) and acceptor (via the carbonyl oxygen). This typically leads to the formation of robust centrosymmetric dimers through O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.netresearchgate.net This dimeric synthon is a characteristic feature in the crystal structures of many carboxylic acids, including 4-nitrobenzoic acid. researchgate.net

Furthermore, dipole-dipole interactions involving the highly polar nitro group (N-O bonds) and carbonyl groups (C=O) are expected to be significant contributors to the crystal packing energy. researchgate.net Interactions such as π-π stacking between the aromatic rings of adjacent molecules may also occur, further stabilizing the structure. researchgate.net

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Typical D-A Distance (Å) |

| O-H | H | O=C | Carboxylic Acid Dimer | 2.6 - 2.7 |

| C-H | H | O=C | Formyl/Carboxyl | 3.1 - 3.4 |

| C-H | H | O-N | Nitro Group | 3.1 - 3.4 |

Crystal Packing Architectures

In many substituted benzoic acids, these dimer units are linked by the weaker C-H···O interactions, creating extended networks. researchgate.net For example, in the crystal structure of 4-nitrobenzoic acid, the carboxylic acid dimer units are arranged in one-dimensional zigzag chains held together by C-H···O bonds. researchgate.net Given the functional groups present in this compound, it is plausible that its crystal packing would exhibit similar motifs, resulting in a dense, layered, or three-dimensional framework stabilized by a combination of strong and weak hydrogen bonds and other van der Waals forces. researchgate.netresearchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy provides insight into the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is typically characterized by absorptions arising from π→π* and n→π* transitions. The benzene ring and the attached chromophoric groups (formyl and nitro) and auxochromic group (carboxylic acid) all contribute to the electronic structure.

The spectrum is expected to show intense absorption bands at shorter wavelengths (in the UV region), corresponding to π→π* transitions within the conjugated system of the benzene ring and the electron-withdrawing substituents. A study on 4-nitrobenzoic acid (4-NBA) revealed a significant optical absorption peak at 263 nm. ias.ac.in The presence of an additional formyl group in conjugation would likely influence the position and intensity of this peak.

A weaker, longer-wavelength absorption band, often appearing as a shoulder, may also be present due to n→π* transitions. These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl, carboxyl, or nitro groups) to an anti-bonding π* orbital. The solvent used for the analysis can influence the position of these peaks; polar solvents can cause a blue shift (hypsochromic shift) in n→π* transitions. The compound's significant conjugation and the presence of strong electron-withdrawing groups suggest potential nonlinear optical (NLO) properties, as seen in related molecules like 4-NBA, which exhibits effects such as reverse saturable absorption. ias.ac.in

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type | Associated Groups |

| ~260-280 nm | High | π → π | Aromatic Ring, C=O, NO₂ |

| ~320-350 nm | Low | n → π | C=O, NO₂, COOH |

Computational and Theoretical Investigations of 3 Formyl 4 Nitrobenzoic Acid

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, especially those using Density Functional Theory (DFT), are central to the theoretical study of 3-Formyl-4-nitrobenzoic acid. DFT methods, such as the widely used B3LYP functional combined with a comprehensive basis set like 6-311++G(d,p), provide a balance of computational cost and accuracy for predicting molecular properties. nih.govnih.gov These calculations can model the molecule in the gas phase or simulate solvent effects, offering a detailed picture of its behavior in different environments. nih.gov

Geometry Optimization and Equilibrium Structures

Geometry optimization is a fundamental computational step that seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, calculations are expected to show a largely planar structure for the benzene (B151609) ring. The carboxylic acid, formyl, and nitro functional groups are attached to this ring. The precise orientation of the -COOH and -CHO groups relative to the ring is determined by a balance of electronic effects, such as conjugation, and steric interactions with adjacent substituents.

Computational studies on similar substituted benzoic acids confirm that the optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles. researchgate.netvjst.vn Based on calculations of analogous molecules, a table of expected geometric parameters for this compound can be constructed.

Table 1: Estimated Optimized Geometrical Parameters for this compound (Note: These are estimated values based on theoretical calculations of related substituted benzoic acids and are presented for illustrative purposes.)

| Parameter | Bond/Angle | Estimated Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-C (carboxyl) | ~1.49 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| O-H (carboxyl) | ~0.97 Å | |

| C-C (formyl) | ~1.48 Å | |

| C=O (formyl) | ~1.22 Å | |

| C-N (nitro) | ~1.48 Å | |

| N=O (nitro) | ~1.23 Å | |

| Bond Angle | C-C-C (aromatic) | ~118 - 121° |

| C-C-COOH | ~120° | |

| O=C-O (carboxyl) | ~123° | |

| C-C-CHO | ~121° | |

| C-C-NO2 | ~119° | |

| O-N-O (nitro) | ~124° |

This interactive table is based on data from computational studies on related molecules. nih.govresearchgate.netvjst.vn

Electronic Structure Analysis (HOMO-LUMO Energetics)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. These frontier molecular orbitals determine a molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. tandfonline.com The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

For this compound, the electron-withdrawing nature of the nitro and formyl groups significantly influences the electronic landscape. The LUMO is expected to be predominantly localized over the nitro group and the π-system of the aromatic ring, indicating these are the sites most susceptible to nucleophilic attack. The HOMO is likely distributed over the benzene ring and the carboxyl group. Computational studies on similar nitroaromatic compounds support these localizations and provide estimates for the energy gap. nih.gov

Table 2: Estimated Frontier Orbital Energies for this compound (Note: Values are illustrative, based on DFT calculations of similar nitrobenzoic acid derivatives.)

| Parameter | Estimated Energy (eV) |

| HOMO Energy | ~ -7.0 to -7.5 eV |

| LUMO Energy | ~ -2.0 to -2.5 eV |

| HOMO-LUMO Gap | ~ 4.5 to 5.5 eV |

This interactive table is based on data from computational studies on related molecules. tandfonline.comnih.gov

Vibrational Frequency Calculations and Spectral Prediction

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a predicted spectrum can be generated. nih.gov These calculated frequencies often show systematic errors compared to experimental values, which can be corrected using scaling factors to achieve better agreement. derpharmachemica.com

For this compound, the predicted spectrum would feature characteristic vibrational modes for each functional group. These include the O-H stretch and C=O stretch of the carboxylic acid, the C=O stretch of the formyl group, and the symmetric and asymmetric stretches of the nitro group. Aromatic C-H stretches and various ring deformation modes would also be present. Comparing these predicted frequencies with experimental data allows for a detailed and confident assignment of the observed spectral bands. iucr.org

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Note: These are estimated frequencies based on published data for analogous compounds and are presented for illustrative purposes. Experimental values may vary.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3570 (monomer) |

| C-H Stretch | Aromatic | ~3100 - 3000 |

| C=O Stretch | Carboxylic Acid | ~1735 - 1710 |

| C=O Stretch | Formyl Group | ~1710 - 1690 |

| C=C Stretch | Aromatic Ring | ~1600 - 1450 |

| N-O Asymmetric Stretch | Nitro Group | ~1560 - 1520 |

| N-O Symmetric Stretch | Nitro Group | ~1355 - 1335 |

| C-O Stretch | Carboxylic Acid | ~1320 - 1210 |

| O-H Bend | Carboxylic Acid | ~1440 - 1395 |

This interactive table is based on data from computational studies on related molecules. nih.goviucr.org

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, rotations of the carboxyl (-COOH) and formyl (-CHO) groups relative to the plane of the benzene ring give rise to different conformers.

Computational methods can map the potential energy surface (PES) by systematically changing the dihedral angles of these rotating groups and calculating the energy at each step. uni-muenchen.deresearchgate.net This "PES scan" helps to identify the most stable conformer (the global minimum on the energy surface) and any other low-energy conformers (local minima), as well as the energy barriers to rotation between them. aip.orgijstr.org

For this compound, the planar conformations where the C=O bonds of the carboxyl and formyl groups are coplanar with the benzene ring are expected to be energetically favorable due to maximized π-conjugation. There can be syn and anti arrangements with respect to the adjacent ring C-C bonds. Steric hindrance between the substituents is generally minimal in this 3,4-disubstituted pattern, unlike in ortho-substituted systems. Therefore, the energy barriers for rotation of the formyl and carboxyl groups are expected to be relatively low.

Intermolecular Interaction Studies

The way molecules of this compound interact with each other in the solid state or in solution is governed by intermolecular forces. Computational studies are crucial for characterizing these interactions, which include strong hydrogen bonds and weaker forces like π-π stacking. chemrxiv.orgresearchgate.net These interactions dictate the crystal packing, solubility, and other macroscopic properties.

Hydrogen Bonding Characteristics

The most significant intermolecular interaction for this compound is the hydrogen bonding involving the carboxylic acid group. Computational and experimental studies of numerous carboxylic acids show a strong tendency to form a centrosymmetric cyclic dimer in the solid state. researchgate.netvjst.vn This dimer is held together by two strong O-H···O=C hydrogen bonds between the carboxyl groups of two separate molecules.

While this dimer formation is the dominant interaction, other weaker hydrogen bonds can also be computationally investigated. These may include C-H···O interactions, where an aromatic C-H bond acts as a weak hydrogen bond donor to an oxygen atom of a nitro or carbonyl group on a neighboring molecule. researchgate.net

Intramolecular hydrogen bonding between the ortho-positioned formyl group (at C3) and the nitro group (at C4) is not sterically feasible. The formation of a stable intramolecular hydrogen bond typically requires a five- or six-membered ring, whereas an interaction between these groups would involve an unfavorable four-membered ring. quora.com Therefore, computational studies would confirm that the molecule's hydrogen bonding activity is directed towards intermolecular interactions.

Dipole-Dipole Interactions and Weak Non-Covalent Interactions

The molecular architecture of this compound is characterized by the presence of three polar functional groups attached to a benzene ring: a carboxylic acid group (-COOH), a formyl group (-CHO), and a nitro group (-NO₂). The spatial arrangement and strong electron-withdrawing nature of these groups, particularly the nitro group, induce a significant molecular dipole moment. This polarity is a governing factor in the molecule's solid-state packing, where dipole-dipole interactions and other weak non-covalent forces dictate the supramolecular assembly.

In the crystalline state, molecules of this compound are expected to arrange themselves to maximize attractive electrostatic interactions while minimizing repulsion. The most prominent interactions anticipated are:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is highly probable that these groups will form robust, centrosymmetric dimers through strong O-H···O hydrogen bonds, a common and highly stable supramolecular synthon in carboxylic acids.

Dipole-Dipole Interactions: The nitro group possesses a very large local dipole. In the crystal lattice, these groups will likely align in an antiparallel fashion to stabilize the structure. Such N-O···N-O and C=O···N-O antiparallel dipole-dipole interactions contribute significantly to the stability of crystal packing in related nitro compounds. acs.orgresearchgate.net

π-π Stacking Interactions: The aromatic rings may engage in π-π stacking. Depending on the specific polymorph, these interactions could be of a parallel-displaced or T-shaped nature, further stabilizing the crystal structure. researchgate.net

The interplay of these varied interactions—from strong, directional hydrogen bonds to weaker, more diffuse dipole-dipole and van der Waals forces—results in a complex and highly organized three-dimensional crystal lattice. The specific geometry and hierarchy of these interactions determine the final polymorphic form of the compound.

Quantitative Analysis of Molecular Interactions (e.g., QTAIM, RDG)

To move beyond a qualitative description of intermolecular forces, computational chemistry offers powerful tools for their quantitative analysis. The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are prominent methods used for this purpose. acs.orgacs.org

QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding. Within this framework, a chemical bond is associated with a specific topological feature known as a bond critical point (BCP) between two atoms. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative insights into the nature and strength of the interaction. researchgate.net

Strong, covalent bonds show high ρ and large negative ∇²ρ values.

Closed-shell interactions , such as hydrogen bonds and van der Waals forces, are characterized by low ρ and small, positive ∇²ρ values.

RDG analysis is a complementary method used to visualize non-covalent interactions. It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This generates surfaces that identify and characterize the type of interaction: strong attractive (hydrogen bonds), weak (van der Waals), or repulsive (steric clashes). acs.org

While a specific QTAIM/RDG analysis for this compound is not available in the literature, studies on analogous compounds like 4-nitrobenzoic acid allow for a detailed projection of the expected findings. acs.orgresearchgate.netresearchgate.net An analysis would quantify the strong O-H···O hydrogen bonds of the carboxylic acid dimer, the moderate-to-weak C-H···O interactions, and the weak dipole-dipole contacts involving the nitro group.

Illustrative Data Table: Hypothetical QTAIM Parameters for Interactions in this compound

| Interaction Type | Interacting Atoms | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Interaction Nature |

| Strong H-Bond | O-H···O (carboxyl) | 0.035 - 0.050 | +0.110 - +0.140 | Strong, partially covalent |

| Weak H-Bond | C-H···O (formyl) | 0.008 - 0.015 | +0.030 - +0.050 | Weak, electrostatic |

| Weak H-Bond | C-H···O (aromatic) | 0.005 - 0.012 | +0.025 - +0.045 | Weak, electrostatic |

| Dipole-Dipole | N···O (nitro-nitro) | 0.004 - 0.009 | +0.020 - +0.035 | Very weak, van der Waals |

Note: This table is illustrative and presents expected ranges for topological parameters based on computational studies of similar molecules. Actual values would require a specific DFT calculation on the crystal structure of this compound.

Crystal Structure Prediction and Validation

Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the stable, low-energy crystal packing arrangements of a molecule from its chemical diagram alone. iucr.orgrsc.org This field is of immense importance in materials science and pharmaceuticals, as different crystal polymorphs of the same compound can have vastly different physical properties. nih.gov

The CSP process typically involves two main stages:

Search: A systematic or stochastic search algorithm generates a vast number of plausible crystal structures within common space groups. This exploration considers the molecule's conformational flexibility and its possible orientations and positions within the unit cell. annualreviews.org

Ranking: The generated structures are then ranked based on their thermodynamic stability, which is usually approximated by the lattice energy calculated using computational methods. Initial rankings often employ computationally inexpensive force fields, while the most promising candidates are re-ranked using more accurate but costly quantum mechanical methods, such as Density Functional Theory (DFT) with corrections for dispersion interactions. sandboxaq.com

The final output is a crystal energy landscape, which plots the relative energy of each predicted polymorph. The structures at or near the global energy minimum are considered the most likely to be observed experimentally. annualreviews.org

Validation of CSP results is a critical step. The predicted crystal structures (including unit cell dimensions, space group, and atomic coordinates) for the lowest-energy polymorphs are compared against experimental data, most commonly obtained from single-crystal X-ray diffraction. A successful prediction is one where a predicted structure closely matches an experimentally determined one.

Illustrative Data Table: Hypothetical Crystal Structure Prediction Outcome for this compound

| Predicted Polymorph | Space Group | Z' | Relative Energy (kJ/mol) | Calculated Density (g/cm³) |

| Form I | P2₁/c | 1 | 0.00 | 1.65 |

| Form II | P-1 | 1 | +1.25 | 1.63 |

| Form III | C2/c | 1 | +2.80 | 1.61 |

| Form IV | P2₁2₁2₁ | 1 | +4.50 | 1.59 |

Note: This table is a representative example of results from a CSP study. Z' is the number of molecules in the asymmetric unit. The relative energy is benchmarked against the most stable predicted form (the global minimum).

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry provides indispensable tools for investigating the mechanisms of organic reactions at a molecular level. By modeling the potential energy surface (PES) of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. nih.gov

A transition state (TS) is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the lowest energy path between reactants and products. wikipedia.org It represents the energetic barrier that must be overcome for the reaction to occur. According to transition state theory, the rate of a reaction is directly related to the height of this energy barrier (the activation energy, ΔG‡). numberanalytics.comwikipedia.org

For this compound, one could model various reactions involving its functional groups, such as the oxidation of the formyl group to a second carboxylic acid group. Using a method like Density Functional Theory (DFT), the following steps would be taken: acs.org

Optimize the geometries of the reactant (this compound and an oxidant) and the final product.

Search for the transition state structure connecting them. This is typically done by identifying a first-order saddle point on the PES.

Perform a frequency calculation on the located TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate.

This analysis provides a detailed, step-by-step picture of the bond-breaking and bond-forming processes and allows for the prediction of reaction kinetics and the rationalization of product formation.

Illustrative Data Table: Hypothetical Energy Profile for the Oxidation of this compound

| Species | Description | Method | Relative Energy (kcal/mol) |

| Reactants | This compound + H₂O₂ | DFT (B3LYP/6-31G) | 0.0 |

| Transition State | Criegee-like intermediate TS | DFT (B3LYP/6-31G) | +18.5 |

| Products | 4-carboxy-3-nitrobenzoic acid + H₂O | DFT (B3LYP/6-31G*) | -45.2 |

Note: This table provides a hypothetical energy profile for an illustrative reaction. The energies are relative to the starting reactants. The specific values and mechanism would depend on the chosen oxidant and reaction conditions.

Solid State Chemistry and Polymorphism of 3 Formyl 4 Nitrobenzoic Acid and Its Analogues

Principles of Crystal Engineering Applied to Nitrobenzoic Acids

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. For nitrobenzoic acids, the primary intermolecular interactions governing their crystal packing are hydrogen bonds, π-π stacking interactions, and other weaker van der Waals forces.

The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of robust supramolecular synthons. The most common synthon in carboxylic acids is the hydrogen-bonded dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. This dimer is a highly stable motif that is prevalent in the crystal structures of many benzoic acid derivatives.

The formyl group in 3-Formyl-4-nitrobenzoic acid introduces an additional site for potential intermolecular interactions, such as C-H···O hydrogen bonds, which could lead to more complex and varied packing arrangements compared to simpler nitrobenzoic acids.

Identification and Characterization of Polymorphic Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound have the same chemical composition but different internal arrangements of molecules, leading to different physicochemical properties.

As of the current scientific literature, there are no specific reports detailing the isolation and characterization of polymorphic forms of this compound. However, the existence of polymorphism is well-documented for other nitrobenzoic acid isomers, such as 4-nitrobenzoic acid. The study of these analogues suggests that this compound is also likely to exhibit polymorphism under different crystallization conditions.

The identification and characterization of polymorphs typically involve a combination of analytical techniques:

Powder X-ray Diffraction (PXRD): Each crystalline form produces a unique diffraction pattern, making PXRD a primary tool for identifying different polymorphs.

Single-Crystal X-ray Diffraction (SCXRD): This technique provides detailed information about the crystal structure, including unit cell dimensions, space group, and the precise arrangement of atoms.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can distinguish between polymorphs based on their melting points, enthalpies of fusion, and thermal stability.